2-Chlorobenzoxazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Benzoxazole Derivatives

One of the main applications of 2-chlorobenzoxazole in scientific research is its use as a starting material for the synthesis of various benzoxazole derivatives. These derivatives possess a wide range of biological activities and potential applications in medicinal chemistry. For instance, a study published in the Journal of Pharmaceutical Sciences describes the reaction of 2-chlorobenzoxazole with 2-amino-1-naphthalenesulfonic acid to obtain 2-(2-naphthylamino)benzoxazole, a compound with potential anticonvulsant activity [].

Other Research Applications

-Chlorobenzoxazole has also been explored in other areas of scientific research, including:

- Material science: As a potential component in the development of new materials with specific properties, such as improved heat resistance or flame retardancy.

- Analytical chemistry: As a reference standard in analytical techniques like chromatography or spectroscopy for the identification and quantification of other compounds.

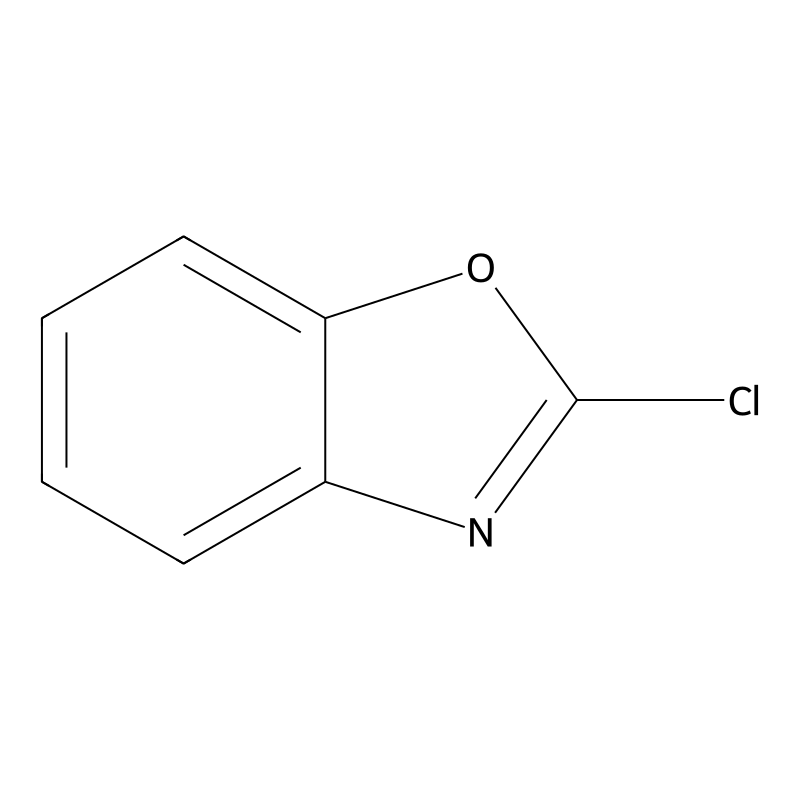

Molecular Structure Analysis

The key feature of 2-Chlorobenzoxazole is its heterocyclic ring structure. This ring consists of five atoms - one nitrogen atom and five carbon atoms - with a chlorine atom attached to the second carbon (hence the prefix "2-chloro"). The presence of the nitrogen atom and the oxygen atom within the ring grants the molecule aromatic character, contributing to its stability [].

Chemical Reactions Analysis

Synthesis of 2-Chlorobenzoxazole can be achieved through various methods. One reported approach involves the reaction of 2-aminophenol with formic acid and phosphorous oxychloride []. The reaction scheme is as follows:

2-NH2C6H4OH + HCOOH + POCl3 -> C6H4ClNO + 2 HCl + HPO3 (Equation 1) []

Information on decomposition reactions or other specific reactions involving 2-Chlorobenzoxazole is limited in the scientific literature currently available.

Physical And Chemical Properties Analysis

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, such as amines or thiols, leading to the formation of various derivatives.

- Reactions with Amino Acids: It has been shown to react with anthranilic acids and 2-amino-1-naphthalenesulfonic acid, producing substituted benzoxazole derivatives .

- Synthesis of Other Compounds: It can serve as a precursor in synthesizing more complex molecules, including 2-(2-naphthylamino)benzoxazole .

The biological activity of 2-chlorobenzoxazole has garnered interest due to its potential pharmacological properties. Research indicates that it exhibits:

- Antimicrobial Properties: Some studies suggest that derivatives of 2-chlorobenzoxazole may possess antimicrobial activity, making them candidates for further drug development.

- Toxicity: The compound is classified as harmful if swallowed and can cause skin irritation, indicating that safety precautions are necessary during handling .

The synthesis of 2-chlorobenzoxazole can be achieved through several methods:

- Chlorination of Benzoxazole: Benzoxazole can be chlorinated using chlorine gas in the presence of a suitable solvent or under controlled conditions to yield 2-chlorobenzoxazole.

- Reaction with 2-Mercaptobenzoxazole: A notable method involves reacting 2-mercaptobenzoxazole with chlorine gas, where the reaction conditions (temperature and duration) are carefully controlled to optimize yield and purity .

- Use of Base Catalysis: The synthesis can also involve base-catalyzed reactions that facilitate the formation of the chlorinated product from appropriate precursors.

Research on interaction studies involving 2-chlorobenzoxazole focuses on its reactivity with various biological molecules. These studies help elucidate its mechanism of action and potential therapeutic effects. For instance:

- Binding Studies: Investigations into how 2-chlorobenzoxazole interacts with enzymes or receptors can provide insights into its pharmacodynamics.

- Toxicological Assessments: Understanding its toxicity profile is crucial for evaluating safety in potential applications.

Several compounds share structural similarities with 2-chlorobenzoxazole, each exhibiting unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Benzoxazole | No halogen substitution | Exhibits lower reactivity compared to chlorinated derivatives. |

| 2-Mercaptobenzoxazole | Contains a thiol group | More reactive due to the presence of sulfur; used in synthesis pathways leading to chlorinated derivatives. |

| Chlorobenzene | Simple aromatic compound | Lacks the heterocyclic structure; primarily used as a solvent and precursor in chemical synthesis. |

| 1-Chlorobenzimidazole | Contains an imidazole ring | Exhibits different biological activities; often used in pharmaceutical applications. |

The uniqueness of 2-chlorobenzoxazole lies in its specific chlorine substitution on the benzene ring, which influences its reactivity and biological interactions compared to similar compounds.

XLogP3

Boiling Point

Melting Point

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (87.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant